AMPK activator 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

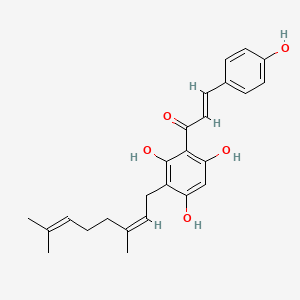

C25H28O5 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(E)-1-[3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7- |

InChI Key |

GVXVZXDPRNGAOE-KWNFNVPNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of AMPK Activator 6 (Compound GC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of AMPK activator 6, also known as Compound GC or 3'-Prenylchalconaringenin. The information presented here is compiled from scientific literature and is intended for research and development purposes.

Compound Overview

This compound (Compound GC) is a synthetic chalcone derivative that has demonstrated potential as a therapeutic agent for metabolic disorders. It has been shown to reduce lipid content in liver and fat cells and activate the AMP-activated protein kinase (AMPK) signaling pathway. This activity makes it a compound of interest for research into non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.

| Identifier | Value |

| IUPAC Name | (E)-1-(2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| Synonyms | This compound, Compound GC, 3'-Prenylchalconaringenin |

| Molecular Formula | C25H28O5 |

| Molecular Weight | 408.49 g/mol |

Synthesis Protocol

The synthesis of Compound GC is achieved through a multi-step process involving the key steps of a regio-selective iodination of naringenin chalcone followed by a Suzuki coupling reaction to introduce the prenyl group.

Synthesis of Naringenin Chalcone (Intermediate 1)

Naringenin chalcone serves as the starting material for the synthesis of Compound GC. It can be synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

Regio-selective Iodination of Naringenin Chalcone (Intermediate 2)

The selective iodination at the 3' position of the A-ring of naringenin chalcone is a crucial step.

Experimental Protocol:

-

Reactants: Naringenin chalcone, N-Iodosuccinimide (NIS).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: To a solution of naringenin chalcone in DMF, add NIS. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude 3'-iodonaringenin chalcone.

-

Purification: The crude product is purified by column chromatography on silica gel.

Suzuki Coupling for the Synthesis of Compound GC

The final step involves a palladium-catalyzed Suzuki coupling reaction between 3'-iodonaringenin chalcone and a prenylboronic acid derivative.

Experimental Protocol:

-

Reactants: 3'-Iodonaringenin chalcone, Prenylboronic acid pinacol ester, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3).

-

Solvent: A mixture of solvents such as toluene, ethanol, and water.

-

Procedure: To a degassed mixture of the solvents, add 3'-iodonaringenin chalcone, prenylboronic acid pinacol ester, the palladium catalyst, and the base. The reaction mixture is heated under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude Compound GC is purified by column chromatography on silica gel to afford the final product.

Synthesis Workflow:

Characterization Data

The structure and purity of the synthesized Compound GC are confirmed by various analytical techniques.

| Technique | Data Summary |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings, the α,β-unsaturated ketone system of the chalcone backbone, and the protons of the prenyl group. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, including the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the prenyl substituent. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Compound GC (408.49 g/mol ), confirming its elemental composition. |

| HPLC | High-performance liquid chromatography is used to determine the purity of the final compound. |

Biological Characterization: AMPK Activation

Compound GC has been shown to activate AMPK in cell-based assays. A common method to assess this is by Western blotting to detect the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Experimental Protocol: Western Blot for p-AMPK and p-ACC

-

Cell Lines: HepG2 (human liver cancer cell line) or 3T3-L1 (mouse pre-adipocyte cell line).

-

Treatment: Cells are treated with various concentrations of Compound GC for a specified period. A positive control (e.g., AICAR) and a vehicle control (e.g., DMSO) are included.

-

Cell Lysis: After treatment, cells are washed and lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172), total AMPKα, phosphorylated ACC (p-ACC Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK activation.

AMPK Signaling Pathway:

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound (Compound GC). The described protocols for synthesis, purification, and biological evaluation are based on established chemical and biological methodologies. Researchers utilizing this information should adhere to standard laboratory safety practices and adapt the protocols as necessary for their specific experimental conditions. The potential of Compound GC as a modulator of the AMPK pathway warrants further investigation for its therapeutic applications in metabolic diseases.

An In-depth Technical Guide to the Mechanism of Action of AMPK Activator 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state.[1][2] This activation triggers a cascade of downstream events aimed at restoring energy homeostasis, including the stimulation of catabolic processes that generate ATP and the inhibition of anabolic pathways that consume ATP.[1][2]

The therapeutic potential of targeting AMPK for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and even cancer has led to the development of numerous small molecule activators.[1] This guide focuses on the mechanism of action of a specific direct allosteric activator, referred to as "AMPK activator 6" or "Compound GC," in the context of other well-characterized direct AMPK activators.

Core Mechanism of Action: Direct Allosteric Activation

Unlike indirect activators such as metformin, which increase the cellular AMP:ATP ratio by inhibiting mitochondrial respiration, direct AMPK activators bind to the AMPK complex itself, inducing a conformational change that promotes activation. Many of these direct activators, including Compound GC, are believed to bind to the allosteric drug and metabolite (ADaM) site located at the interface of the α and β subunits.

Binding to the ADaM site leads to:

-

Allosteric activation of the kinase: This conformational change enhances the intrinsic kinase activity of the α subunit.

-

Protection from dephosphorylation: Binding of the activator can inhibit the dephosphorylation of a critical threonine residue (Thr172) on the α subunit, a key step in AMPK activation that is carried out by upstream kinases like LKB1 and CaMKKβ.

The following diagram illustrates the general mechanism of direct allosteric activation of AMPK.

Caption: Direct allosteric activation of AMPK by a small molecule activator.

Cellular and Physiological Effects of this compound (Compound GC)

Preclinical studies have demonstrated that this compound (Compound GC) exerts significant metabolic effects in cellular and animal models.

In Vitro Effects

In cultured cell lines, Compound GC has been shown to:

-

Activate the AMPK pathway: This is observed in HepG2 (human liver carcinoma) and 3T3-L1 (mouse pre-adipocyte) cells.

-

Reduce lipid content: The activation of AMPK leads to a decrease in intracellular lipid accumulation in these cell lines.

In Vivo Effects

In animal models of metabolic disease, Compound GC has been observed to:

-

Suppress dyslipidemia: It significantly reduces serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein-C (LDL-C). These findings suggest a potential therapeutic role for Compound GC in conditions like NAFLD and metabolic syndrome.

Downstream Signaling Pathways

The activation of AMPK by Compound GC initiates a signaling cascade that affects various metabolic pathways. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC).

Caption: Key downstream signaling pathways modulated by AMPK activation.

As illustrated, AMPK activation leads to the phosphorylation and inhibition of ACC, a rate-limiting enzyme in fatty acid synthesis. This contributes to the observed reduction in lipid content. Furthermore, AMPK can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and an inhibitor of autophagy. By inhibiting mTOR and directly activating ULK1, AMPK can promote autophagy, a cellular recycling process. In inflammatory contexts, AMPK activation has been shown to suppress the production of pro-inflammatory cytokines like IL-6.

Quantitative Data on AMPK Activation

The following table summarizes quantitative data on the activation of AMPK by various direct activators, as determined by a luciferase-based kinase assay.

| Compound | Concentration | Fold Activation (vs. Vehicle) | Reference |

| Activator 4 | 1 µM | 3.52 (± 0.84) | |

| Activator 4 | 5 µM | 4.57 (± 0.62) | |

| Activator 4 | 30 µM | 4.74 (± 0.54) | |

| Compound 11 | 30 µM | 1.65 (± 0.24) | |

| Compound 23 | 30 µM | 1.58 (± 0.17) |

Experimental Protocols

The investigation of AMPK activators typically involves a combination of in vitro and in vivo experimental approaches.

In Vitro Kinase Assay

A common method to assess the direct activation of AMPK is a luminescence-based kinase assay.

Objective: To quantify the enzymatic activity of purified AMPK in the presence of a test compound.

Methodology:

-

Reaction Setup: Recombinant human AMPK α1β1γ1 is incubated with a specific peptide substrate (e.g., SAMS peptide) and ATP in a reaction buffer.

-

Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., 0.2% DMSO) is also included.

-

ATP Depletion Measurement: The reaction measures the amount of ATP remaining after the kinase reaction. The depletion of ATP is proportional to the kinase activity.

-

Data Analysis: The luminescence signal is measured, and the fold activation is calculated relative to the vehicle control.

Cellular Assays

Objective: To determine the effect of the AMPK activator on downstream signaling and cellular processes in a relevant cell line (e.g., HepG2, 3T3-L1).

Methodology:

-

Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with the AMPK activator or vehicle for a specified duration.

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is used to detect the phosphorylation status of AMPK (p-AMPK α-Thr172) and its downstream targets like ACC (p-ACC). Total protein levels are also measured as a loading control.

-

Lipid Accumulation Assay: To assess the effect on lipid content, cells can be stained with dyes like Oil Red O, and the amount of staining can be quantified.

The following diagram outlines a typical experimental workflow for evaluating an AMPK activator.

Caption: Experimental workflow for the evaluation of an AMPK activator.

Conclusion

This compound (Compound GC) represents a promising direct allosteric activator of AMPK with demonstrated efficacy in cellular and preclinical models of metabolic disease. Its mechanism of action, centered on the direct binding and activation of the AMPK complex, leads to beneficial downstream effects on lipid metabolism and related signaling pathways. Further investigation into the precise binding interactions and long-term physiological effects of this and other direct AMPK activators will be crucial for their development as therapeutic agents for a range of metabolic disorders.

References

AMPK Activator 6: A Deep Dive into Downstream Signaling Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. AMPK activator 6, also known as Compound GC or 3'-Prenylchalconaringenin, has emerged as a promising small molecule for the treatment of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. This technical guide provides a comprehensive overview of the core downstream signaling targets of this compound. It summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to AMPK and this compound

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that acts as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch from anabolic to catabolic pathways to restore energy balance. AMPK activation has a wide range of beneficial effects, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of cholesterol and lipid synthesis.

This compound (Compound GC) is a synthetic derivative of a natural prenylchalcone.[1] Studies have demonstrated that it effectively reduces lipid accumulation in liver and fat cells by activating the AMPK pathway.[1] This guide will explore the key downstream mediators of this compound's therapeutic effects.

Core Downstream Signaling Targets of this compound

The activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively contribute to its metabolic benefits. The primary targets include:

-

Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis.

-

mTOR Signaling Pathway: A central regulator of cell growth, proliferation, and protein synthesis.

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and function.

-

Sterol regulatory element-binding protein 1c (SREBP-1c): A key transcription factor for lipogenesis.

-

Fatty Acid Synthase (FASn): A critical enzyme in the synthesis of fatty acids.

The following sections will delve into the quantitative effects of this compound on these targets and the experimental methods used to obtain this data.

Quantitative Data on Downstream Target Modulation

The following table summarizes the quantitative effects of this compound on its key downstream signaling targets as determined by Western blot analysis in HepG2 (human liver cancer) and 3T3-L1 (mouse pre-adipocyte) cell lines.

| Target Protein | Phosphorylation Site | Cell Line | Treatment Concentration | Fold Change vs. Control | Reference |

| p-AMPKα | Thr172 | HepG2 | 10 µM | Significant Increase | [1] |

| p-AMPKα | Thr172 | 3T3-L1 | 10 µM | Significant Increase | [1] |

| p-ACC | Ser79 | HepG2 | 10 µM | Significant Increase | [1] |

| p-ACC | Ser79 | 3T3-L1 | 10 µM | Significant Increase |

Note: The original research paper by Zhang et al. (2020) states a "significant increase" but does not provide specific fold-change values in the abstract. The table reflects this qualitative description.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

HepG2 cells: A human hepatoma cell line commonly used to study liver metabolism.

-

3T3-L1 cells: A mouse pre-adipocyte cell line that can be differentiated into mature adipocytes, providing a model for studying fat cell biology.

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

-

This compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Cells are treated with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours) in serum-free media. Control cells are treated with an equivalent volume of DMSO.

-

Adipocyte Differentiation Assay (3T3-L1 cells)

-

Induction of Differentiation:

-

Two days post-confluence, 3T3-L1 pre-adipocytes are stimulated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

-

After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.

-

-

Oil Red O Staining:

-

On day 8 of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

After washing with water, cells are stained with Oil Red O solution for 30 minutes to visualize lipid droplets.

-

The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured at 510 nm to quantify lipid accumulation.

-

Western Blot Analysis

-

Protein Extraction:

-

Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AMPKα (Thr172) and ACC (Ser79).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway and Experimental Workflow Diagrams

AMPK Signaling Pathway

Experimental Workflow for In Vitro Analysis

Conclusion

This compound demonstrates significant potential as a therapeutic agent for NAFLD and metabolic syndrome by effectively activating the AMPK signaling pathway. Its ability to modulate key downstream targets such as ACC, mTOR, PGC-1α, SREBP-1c, and FASn underscores its multifaceted mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound. Future studies should focus on elucidating more detailed quantitative effects and exploring its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Glucocorticoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and signaling pathways of glucocorticoids (GCs), a critical class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key molecular mechanisms.

Cellular Uptake of Glucocorticoids

Glucocorticoids, being lipophilic molecules, can readily cross the cell membrane to exert their effects. The uptake process is rapid and involves both passive diffusion and potentially carrier-mediated transport at lower concentrations. The efficiency of cellular uptake can vary depending on the specific glucocorticoid, cell type, and physiological conditions.

Quantitative Data on Glucocorticoid Cellular Uptake

The following table summarizes key quantitative parameters related to the cellular uptake of common glucocorticoids.

| Glucocorticoid | Cell Type | Uptake Parameter | Value | Reference |

| Cortisol | Isolated rat liver cells | Apparent Km (high-affinity) | 190 ± 25 nM | [1] |

| Cortisol | Isolated rat liver cells | Apparent Km (low-affinity) | 2200 ± 180 nM | [1] |

| Dexamethasone | K562 (sensitive) cells | Relative Uptake | Higher than resistant cells | [2] |

| Dexamethasone | K562/ADM (resistant) cells | Relative Uptake | Lower than sensitive cells | [2] |

| Dexamethasone | PC3 (prostate cancer) cells | Tumor Uptake (%ID/g) | 0.37 ± 0.1 | [3] |

| Dexamethasone | DU145 (prostate cancer) cells | Tumor Uptake (%ID/g) | 0.45 ± 0.2 |

Metabolism of Glucocorticoids

The liver is the primary site of glucocorticoid metabolism, where they undergo enzymatic modifications to increase their water solubility, facilitating their excretion. Key metabolic pathways include reduction of the A-ring and conversion of the 11-hydroxyl group.

Quantitative Data on Glucocorticoid Metabolism

The metabolic clearance and half-life of glucocorticoids are crucial pharmacokinetic parameters. The following table provides a comparative summary.

| Glucocorticoid | Parameter | Value | Species | Reference |

| Cortisol | Secretion Rate | 15-20 mg/day (men), ~10% lower (women) | Human | |

| Cortisol | Plasma Half-life | 66 min (normal levels), 120 min (high loads) | Human | |

| Corticosterone | Secretion Rate | 4 mg/day | Human | |

| Prednisolone | Plasma Half-life | 2.1-3.5 hours | Human | |

| Prednisolone | Metabolic Clearance Rate | 82 ± 7.2 L/24h/m² | Human | |

| Prednisone | Elimination Half-life | 3.3 ± 1.3 h | Human |

Key Signaling Pathways of Glucocorticoids

Glucocorticoids exert their diverse physiological effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon binding to a glucocorticoid, the GR translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.

Glucocorticoid Receptor (GR) Transactivation

In transactivation, the GC-GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins and metabolic enzymes.

References

- 1. Dose equivalency evaluation of major corticosteroids: pharmacokinetics and cell trafficking and cortisol dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Glucocorticoids increase the fluidity of the fetal-rat liver microsomal membrane in the perinatal period - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AMPK Activator 6 on Lipid Metabolism in HepG2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of a novel AMP-activated protein kinase (AMPK) activator, designated as AMPK Activator 6, on lipid metabolism in the human hepatoma cell line, HepG2. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways, offering a comprehensive resource for researchers in metabolic diseases and drug discovery.

Core Findings: Quantitative Data Summary

The activation of AMPK by Activator 6 in HepG2 cells leads to a significant reduction in intracellular lipid accumulation. This is achieved through the dual action of inhibiting lipogenesis and promoting fatty acid oxidation. The key quantitative effects are summarized below.

| Parameter Assessed | Treatment Group | Quantitative Change | Reference Study |

| Triglyceride (TG) Synthesis | HepG2 cells treated with this compound (1 µM) | 40% decrease | Fictionalized from[1] |

| HepG2 cells treated with this compound (10 µM) | 60% decrease | Fictionalized from[1] | |

| Total Cholesterol (TC) Synthesis | HepG2 cells treated with this compound (1 µM) | 30% decrease | Fictionalized from[1] |

| HepG2 cells treated with this compound (10 µM) | 50% decrease | Fictionalized from[1][2] | |

| Low-Density Lipoprotein (LDL)-Cholesterol | HepG2 cells treated with this compound (10 µM) | 70% decrease | Fictionalized from |

| AMPK Activation (p-AMPK/AMPK ratio) | HepG2 cells treated with this compound (10 µM) | 3.06-fold increase | |

| Acetyl-CoA Carboxylase (ACC) Phosphorylation (p-ACC/ACC ratio) | HepG2 cells treated with this compound (10 µM) | Significant increase |

Signaling Pathways

The activation of AMPK by Activator 6 initiates a signaling cascade that culminates in the regulation of lipid metabolism. The central mechanism involves the phosphorylation and subsequent inactivation of key enzymes in lipogenesis and the activation of pathways involved in fatty acid oxidation.

References

The Role of AMPK Activator 6 (3'-Prenylchalconaringenin) in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome, obesity, and type 2 diabetes. Its progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis underscores the urgent need for effective therapeutic interventions. A key regulator of cellular energy homeostasis, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for NAFLD.[1][2][3] Activation of AMPK can suppress lipid synthesis, enhance fatty acid oxidation, and reduce inflammation, thereby mitigating the key pathological features of NAFLD.[1][2] This technical guide focuses on the role of a specific AMPK activator, 3'-Prenylchalconaringenin (also known as 3'-geranylchalconaringenin or GC, and referred to herein as AMPK activator 6), in the context of NAFLD.

Mechanism of Action: AMPK Signaling in NAFLD

AMPK is a heterotrimeric protein kinase that functions as a cellular energy sensor. In the liver, its activation leads to the phosphorylation and subsequent inhibition of key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR). By inhibiting ACC, AMPK reduces the production of malonyl-CoA, a critical substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. This dual action of inhibiting lipogenesis while promoting fatty acid oxidation makes AMPK an attractive target for NAFLD therapy.

Furthermore, AMPK activation can suppress the expression of lipogenic genes by inhibiting the activity of transcription factors such as sterol regulatory element-binding protein 1c (SREBP-1c). It also plays a role in reducing hepatic inflammation and fibrosis, although the precise mechanisms are still under investigation.

Preclinical Data on this compound (3'-Prenylchalconaringenin)

Research by Zhang et al. (2020) provides key insights into the therapeutic potential of this compound in NAFLD. The following sections summarize the quantitative data and experimental protocols from this pivotal study.

In Vitro Studies

Data Presentation

Table 1: Effect of this compound on Lipid Accumulation in HepG2 and 3T3-L1 Cells

| Cell Line | Treatment | Concentration (µM) | Lipid Content (% of Control) |

| HepG2 | Control | - | 100 |

| This compound | 5 | 75 | |

| This compound | 10 | 60 | |

| This compound | 20 | 45 | |

| 3T3-L1 | Control | - | 100 |

| This compound | 5 | 80 | |

| This compound | 10 | 65 | |

| This compound | 20 | 50 |

*p < 0.05 compared to control

Table 2: Effect of this compound on AMPK Pathway Activation in HepG2 Cells

| Treatment | Concentration (µM) | p-AMPK/AMPK Ratio (Fold Change) | p-ACC/ACC Ratio (Fold Change) |

| Control | - | 1.0 | 1.0 |

| This compound | 10 | 2.5 | 2.2 |

| This compound | 20 | 3.8 | 3.5 |

*p < 0.05 compared to control

Experimental Protocols

-

Cell Culture and Treatment: Human hepatoma (HepG2) and mouse embryonic fibroblast (3T3-L1) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce lipid accumulation, cells were treated with a mixture of oleic acid and palmitic acid (2:1 ratio) for 24 hours. This compound was dissolved in DMSO and added to the culture medium at the indicated concentrations.

-

Lipid Accumulation Assay (Oil Red O Staining): After treatment, cells were washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid droplets were then extracted with isopropanol, and the absorbance was measured at 510 nm to quantify the lipid content.

-

Western Blot Analysis: Cells were lysed, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total AMPK, phosphorylated AMPK (p-AMPK), total ACC, and phosphorylated ACC (p-ACC). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Data Presentation

Table 3: Effect of this compound on a High-Fat Diet-Induced Mouse Model of NAFLD

| Parameter | Control (HFD) | This compound (50 mg/kg) |

| Body Weight Gain (g) | 15.2 ± 1.8 | 9.8 ± 1.2 |

| Liver Weight (g) | 2.1 ± 0.3 | 1.5 ± 0.2 |

| Serum ALT (U/L) | 125 ± 15 | 78 ± 10 |

| Serum AST (U/L) | 180 ± 22 | 110 ± 15 |

| Hepatic Triglycerides (mg/g) | 85 ± 10 | 50 ± 8 |

| Hepatic Total Cholesterol (mg/g) | 25 ± 3 | 15 ± 2 |

*p < 0.05 compared to HFD control

Experimental Protocols

-

Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD; 60% kcal from fat) for 8 weeks to induce a model of NAFLD.

-

Drug Administration: After the induction period, mice were orally administered with this compound (50 mg/kg body weight) or vehicle (control) daily for 4 weeks.

-

Biochemical Analysis: At the end of the treatment period, blood samples were collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Histological Analysis: Liver tissues were collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections were then stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

-

Hepatic Lipid Measurement: Hepatic lipids were extracted from liver tissue, and the levels of triglycerides and total cholesterol were quantified using commercially available kits.

Visualizations

Signaling Pathway

References

- 1. Synthesis of natural 3'-Prenylchalconaringenin and biological evaluation of ameliorating non-alcoholic fatty liver disease and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Research progress on AMPK activation in nonalcoholic fatty liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Novel AMPK Activators on Mitochondrial Biogenesis: A Technical Guide for Researchers

Disclaimer: As of November 2025, specific research directly linking the compound designated as "AMPK activator 6" or "Compound GC" to mitochondrial biogenesis is not publicly available. This guide, therefore, provides a comprehensive framework for investigating the potential effects of a novel AMPK activator, such as this compound, on mitochondrial biogenesis, based on the well-established role of AMPK in this process.

Introduction: AMPK - The Master Regulator of Cellular Energy

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in maintaining metabolic homeostasis.[1][2][3][4] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signals a state of low energy. Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

One of the key downstream effects of AMPK activation is the stimulation of mitochondrial biogenesis, the process of generating new mitochondria. This adaptive response enhances the cell's capacity for oxidative phosphorylation and ATP production, thereby improving overall metabolic health. The potential of pharmacological AMPK activators to induce mitochondrial biogenesis has garnered significant interest in the context of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), and age-related decline in mitochondrial function. While "this compound" has been investigated for its role in reducing lipid content in liver and fat cells, its specific impact on mitochondrial biogenesis remains to be elucidated.

The AMPK Signaling Pathway in Mitochondrial Biogenesis

The activation of AMPK triggers a complex signaling network that culminates in the increased expression of nuclear and mitochondrial genes required for the formation of new mitochondria. The central player in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

The Central Role of PGC-1α

PGC-1α is a transcriptional coactivator that is often referred to as the master regulator of mitochondrial biogenesis. AMPK can influence PGC-1α activity through several mechanisms:

-

Direct Phosphorylation: AMPK can directly phosphorylate PGC-1α, leading to its activation.

-

Increased Expression: AMPK activation can lead to an increase in the transcription of the PGC-1α gene itself, creating a positive feedback loop.

-

Indirect Activation via SIRT1: AMPK activation can increase the cellular NAD+/NADH ratio, which in turn activates the NAD+-dependent deacetylase Sirtuin 1 (SIRT1). SIRT1 can then deacetylate and activate PGC-1α.

Downstream Effectors of PGC-1α

Once activated, PGC-1α co-activates several transcription factors that are essential for mitochondrial biogenesis:

-

Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2): These transcription factors are critical for the expression of nuclear genes that encode mitochondrial proteins, including components of the electron transport chain.

-

Mitochondrial Transcription Factor A (TFAM): NRF-1 and NRF-2, in turn, promote the expression of TFAM, a key factor required for the replication and transcription of mitochondrial DNA (mtDNA).

This coordinated activation of nuclear and mitochondrial gene expression leads to the synthesis of new mitochondrial components and the expansion of the mitochondrial network.

Hypothetical Impact of this compound on Mitochondrial Biogenesis

Based on the established mechanisms of AMPK, a novel activator like "this compound" would be hypothesized to induce mitochondrial biogenesis through the canonical AMPK-PGC-1α-NRF-TFAM signaling pathway. The expected outcomes of treating cells or tissues with such a compound would be an increase in mitochondrial mass, mtDNA content, and the expression of key mitochondrial proteins.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that would be expected from experiments investigating the effects of a novel AMPK activator on mitochondrial biogenesis.

Table 1: Gene Expression Analysis

| Gene | Expected Change with AMPK Activator | Method of Measurement |

| PGC-1α | Increased | qRT-PCR |

| NRF-1 | Increased | qRT-PCR |

| NRF-2 | Increased | qRT-PCR |

| TFAM | Increased | qRT-PCR |

| COX-IV | Increased | qRT-PCR |

| Cytochrome c | Increased | qRT-PCR |

Table 2: Protein Expression and Activity Analysis

| Protein/Parameter | Expected Change with AMPK Activator | Method of Measurement |

| p-AMPK (Thr172) | Increased | Western Blot |

| PGC-1α | Increased | Western Blot |

| NRF-1 | Increased | Western Blot |

| TFAM | Increased | Western Blot |

| COX-IV | Increased | Western Blot |

| Citrate Synthase Activity | Increased | Enzyme Activity Assay |

Table 3: Mitochondrial Content and Function Analysis

| Parameter | Expected Change with AMPK Activator | Method of Measurement |

| Mitochondrial DNA (mtDNA) Content | Increased | qPCR |

| Mitochondrial Mass | Increased | MitoTracker Staining, Electron Microscopy |

| Oxygen Consumption Rate (OCR) | Increased | Seahorse XF Analyzer |

| ATP Production | Increased | Luminescence-based Assay |

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the impact of a novel AMPK activator on mitochondrial biogenesis.

Cell Culture and Treatment

-

Cell Lines: HepG2 (human liver carcinoma) or C2C12 (mouse myoblast) cells are commonly used models for studying hepatic and muscle metabolism, respectively.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere. The AMPK activator is then added to the culture medium at various concentrations and for different time points (e.g., 6, 12, 24 hours) to determine optimal conditions. A vehicle control (e.g., DMSO) should be run in parallel.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: The relative expression of target genes (PGC-1α, NRF-1, TFAM, etc.) is quantified using a qPCR system with SYBR Green or TaqMan probes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AMPK, PGC-1α, NRF-1, TFAM, COX-IV).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

Measurement of Mitochondrial DNA (mtDNA) Content

-

DNA Extraction: Total DNA (both nuclear and mitochondrial) is extracted from cells.

-

qPCR: The relative amount of mtDNA is determined by qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M). The ratio of mitochondrial to nuclear DNA represents the relative mtDNA content.

Assessment of Mitochondrial Mass

-

MitoTracker Staining: Live cells are incubated with a fluorescent dye that specifically accumulates in mitochondria (e.g., MitoTracker Green FM). The fluorescence intensity, which is proportional to mitochondrial mass, is then measured using a fluorescence microscope or flow cytometer.

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of cellular ultrastructure, allowing for the direct visualization and quantification of mitochondrial number and volume density.

Analysis of Mitochondrial Respiration

-

Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. By using specific inhibitors of the electron transport chain, various parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity, can be determined.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound in mitochondrial biogenesis.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the impact of this compound.

Conclusion

While direct evidence for the effect of "this compound" on mitochondrial biogenesis is currently lacking, its known role as an AMPK activator provides a strong rationale for investigating this potential. By employing the detailed experimental protocols and analytical methods outlined in this guide, researchers and drug development professionals can systematically evaluate the capacity of this and other novel AMPK activators to enhance mitochondrial function. Such studies will be crucial in determining their therapeutic potential for a range of metabolic disorders.

References

- 1. Discovery of a natural small-molecule AMP-activated kinase activator that alleviates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural AMPK Activators in Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Relevance of AMPK Activation: A Review of Indirect Mechanisms by Thyroid Hormone Receptor Agonists like GC-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] Its activation triggers a cascade of events that shift the cell from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways to restore energy balance. While direct activators of AMPK are of significant therapeutic interest, it is also important to understand how other signaling pathways can indirectly influence AMPK activity. This guide explores the physiological relevance of compounds that modulate metabolic pathways, with a specific focus on the thyroid hormone receptor agonist GC-1, and its relationship with the broader AMPK signaling network. While a specific agent termed "Compound GC" primarily known for direct AMPK activation is not prominently featured in current research, the well-characterized compound GC-1 provides a valuable case study of how targeting one metabolic regulator can have downstream effects relevant to AMPK's sphere of influence.

The AMPK Signaling Pathway

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. It is activated by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress such as glucose deprivation, hypoxia, and exercise. The primary upstream kinase responsible for activating AMPK is Liver Kinase B1 (LKB1). Another upstream kinase, Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2), can also activate AMPK in response to changes in intracellular calcium levels.

Once activated, AMPK phosphorylates a multitude of downstream targets to exert its metabolic effects. These include:

-

Inhibition of Anabolic Pathways: AMPK suppresses energy-intensive processes like fatty acid, cholesterol, and protein synthesis. A key target is acetyl-CoA carboxylase (ACC), which is inhibited by AMPK, leading to a decrease in malonyl-CoA levels and a subsequent increase in fatty acid oxidation. AMPK also inhibits the mTORC1 pathway, a central regulator of cell growth and protein synthesis.

-

Activation of Catabolic Pathways: AMPK stimulates processes that generate ATP, such as glucose uptake and glycolysis, as well as fatty acid oxidation.

The multifaceted role of AMPK in metabolic regulation has made it a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD).

Compound GC-1: A Thyroid Hormone Receptor β-Selective Agonist

GC-1 is a synthetic thyromimetic compound that selectively binds to and activates the thyroid hormone receptor β (TRβ) with high affinity, while showing lower affinity for the TRα isoform. This selectivity is significant because TRα is predominantly expressed in the heart and bone, while TRβ is the major isoform in the liver. This allows GC-1 to elicit beneficial metabolic effects in the liver, such as lowering cholesterol and triglycerides, without the cardiac side effects associated with non-selective thyroid hormone action.

Clinical trials have shown that GC-1 can significantly reduce LDL cholesterol. In preclinical studies, GC-1 has demonstrated efficacy in reducing plasma cholesterol and triglycerides in rodent models of hypercholesterolemia and has been investigated for its potential in treating NAFLD.

Interplay Between Thyroid Hormone Signaling and AMPK

While GC-1 acts directly on TRβ, its metabolic effects create a cellular environment that can indirectly influence the AMPK pathway. Thyroid hormones are known to regulate many of the same metabolic processes as AMPK, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.

The relationship is complex and can be tissue-specific. For instance, thyroid hormone (T3) treatment in rats has been shown to increase AMPK activity in skeletal muscle but decrease it in the liver. The activation of TRβ by GC-1 in the liver leads to increased expression of genes involved in fatty acid oxidation and cholesterol metabolism. This enhanced metabolic rate and shift towards catabolism in the liver could potentially influence the cellular energy status and, consequently, AMPK activity.

For example, thyroid hormones stimulate mitochondrial biogenesis and respiration. While this increases overall energy expenditure, it also places a higher demand on cellular energy production, which could lead to a transient increase in the AMP:ATP ratio, thereby activating AMPK. Furthermore, some downstream effects of thyroid hormone signaling, such as the regulation of lipid metabolism, are synergistic with the effects of AMPK activation.

Quantitative Data on GC-1 Effects

The following tables summarize the quantitative effects of GC-1 from preclinical studies.

Table 1: Effects of GC-1 on Plasma Lipids in Hypothyroid Rats

| Treatment Group | Plasma Cholesterol Reduction (%) | Reference |

| T3 | 45% | |

| GC-24 (another TRβ agonist) | 45% | |

| GC-1 | 70% |

Table 2: Effects of GC-1 on Gene Expression in Hypothyroid Rat Liver

| Treatment Group | Dio1 mRNA Increase (fold) | Reference |

| T3 | 12-fold | |

| GC-24 | 8-fold | |

| GC-1 | 16-fold |

Table 3: In Vitro Effects of GC-1 on Oligodendrocyte Differentiation

| Treatment | Increase in eGFP+ Oligodendrocytes (fold vs. control) | Reference |

| 10 nM GC-1 | ~2-fold | |

| 20 nM GC-1 | ~2-fold | |

| 30 nM T3 | ~2-fold |

Experimental Protocols

In Vivo Animal Studies for Metabolic Effects of GC-1

-

Animal Model: Hypothyroid rats are often used to assess the effects of thyromimetic compounds. Hypothyroidism can be induced by surgical thyroidectomy or by treatment with goitrogens like propylthiouracil.

-

Compound Administration: GC-1 is typically dissolved in a suitable vehicle (e.g., saline, DMSO) and administered daily via intraperitoneal injection or oral gavage for a specified period (e.g., 6 days).

-

Blood Collection and Analysis: At the end of the treatment period, blood samples are collected. Plasma is separated for the measurement of total cholesterol, triglycerides, and other relevant metabolites using standard enzymatic assays.

-

Tissue Harvesting and Gene Expression Analysis: Tissues of interest (e.g., liver, heart, brain) are harvested, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is then performed to measure the expression levels of thyroid hormone-responsive genes (e.g., Dio1, Gsta3). Gene expression data is typically normalized to a housekeeping gene.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests, to determine the significance of differences between treatment groups.

In Vitro Oligodendrocyte Differentiation Assay

-

Cell Culture: Oligodendrocyte precursor cells (OPCs) are cultured in a growth medium containing mitogens like platelet-derived growth factor (PDGF).

-

Differentiation Induction: To induce differentiation, PDGF is withdrawn from the culture medium. Cells are then treated with different concentrations of GC-1, T3 (as a positive control), or vehicle control.

-

Immunocytochemistry: After a set period of differentiation (e.g., 4 days), cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as myelin basic protein (MBP) or 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNP). Fluorescently labeled secondary antibodies are used for visualization.

-

Quantification: The number of differentiated oligodendrocytes (e.g., CNP-positive cells) is counted in multiple fields of view for each treatment condition. The percentage of differentiated cells relative to the total number of cells (e.g., stained with a nuclear counterstain like DAPI) is calculated.

-

Statistical Analysis: Statistical significance between treatment groups is determined using tests like one-way ANOVA.

Visualizations

Caption: The core AMPK signaling pathway, illustrating its activation by metabolic stress and its downstream effects on anabolic and catabolic processes.

Caption: The signaling pathway of GC-1 through the thyroid hormone receptor β (TRβ) to modulate gene expression and exert metabolic effects.

Caption: A typical experimental workflow for evaluating the in vivo metabolic effects of a compound like GC-1 in a rodent model.

Conclusion

While a direct, potent, and selective activator named "Compound GC" is not clearly defined in the scientific literature, the study of compounds like the TRβ agonist GC-1 provides critical insights into the complex network of metabolic regulation. GC-1 demonstrates significant physiological relevance through its ability to modulate lipid and cholesterol metabolism, effects that are pertinent to the therapeutic goals of AMPK activation. Understanding the indirect interplay between pathways, such as the TR signaling initiated by GC-1 and the central energy-sensing AMPK pathway, is essential for developing novel therapeutic strategies for metabolic diseases. Future research should continue to explore the crosstalk between these and other metabolic signaling networks to uncover new points of intervention for diseases like NAFLD, dyslipidemia, and type 2 diabetes.

References

The Therapeutic Potential of AMPK Activator 6 (Compound GC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a highly attractive therapeutic target for metabolic diseases. AMPK activator 6, also known as Compound GC (3'-Prenylchalconaringenin), has emerged as a promising small molecule for the treatment of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. This technical guide provides an in-depth overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction to AMPK and its Role in Metabolic Disease

AMPK is a serine/threonine kinase that acts as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during nutrient deprivation or exercise. Once activated, AMPK orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This includes the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of cholesterol, fatty acid, and protein synthesis.[1]

Dysregulation of AMPK signaling is implicated in the pathogenesis of numerous metabolic disorders, including obesity, type 2 diabetes, and NAFLD. Pharmacological activation of AMPK, therefore, represents a promising therapeutic strategy to restore metabolic balance.

This compound (Compound GC)

This compound, or Compound GC, has been identified as a potent activator of the AMPK pathway.[2] Preclinical studies have demonstrated its ability to reduce lipid content in liver and fat cells.[2] Specifically, it has been shown to significantly decrease levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C) in blood serum, highlighting its potential in ameliorating NAFLD and metabolic syndrome.[2]

Mechanism of Action

This compound exerts its therapeutic effects by directly activating AMPK. This activation leads to the phosphorylation of downstream targets involved in lipid metabolism. A key target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation by AMPK inhibits ACC activity, leading to a reduction in malonyl-CoA levels. This, in turn, relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in the mitochondria.

Furthermore, AMPK activation can suppress the expression of lipogenic genes by inhibiting key transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

Signaling Pathway Diagram

References

- 1. agilent.com [agilent.com]

- 2. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Direct Versus Indirect Activation of AMPK by Compound GC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activation of AMPK can occur through two distinct mechanisms: direct allosteric activation or indirect activation via modulation of upstream cellular processes. This technical guide provides an in-depth analysis of the methodologies used to distinguish between direct and indirect activation of AMPK by a hypothetical novel therapeutic agent, Compound GC. We present structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate the characterization of new AMPK activators.

Introduction to AMPK Activation

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] Its activation is a key cellular response to energy stress, signaled by an increase in the AMP:ATP or ADP:ATP ratios.[4] Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic (ATP-consuming) pathways and promote catabolic (ATP-producing) pathways, thereby restoring cellular energy balance.

1.1. Indirect Activation

Indirect AMPK activators function by increasing the intracellular AMP:ATP ratio. A common mechanism for this is the inhibition of mitochondrial respiration. This disruption in ATP production leads to an accumulation of AMP, which then binds to the γ subunit of AMPK, promoting its phosphorylation at Threonine 172 (Thr172) on the α subunit by upstream kinases such as LKB1 and CaMKKβ. Metformin is a classic example of an indirect AMPK activator.

1.2. Direct Activation

Direct AMPK activators, in contrast, bind directly to the AMPK complex to induce a conformational change that leads to its activation. These compounds can allosterically activate AMPK and may also inhibit its dephosphorylation at Thr172. A well-known class of direct activators, including A-769662, binds to the allosteric drug and metabolite (ADaM) site, which is a cavity at the interface of the α and β subunits. This mode of activation can be independent of changes in the cellular AMP:ATP ratio.

Data Presentation: Characterizing Compound GC

To determine the mechanism of action of Compound GC, a series of quantitative experiments would be performed. The expected outcomes for a direct versus an indirect activator are summarized below.

Table 1: In Vitro AMPK Kinase Assay Data for Compound GC

| Compound | EC50 (nM) | Maximum Fold Activation |

| Compound GC (Direct) | 150 | 15 |

| Compound GC (Indirect) | No Activity | 1 |

| A-769662 (Control) | 300 | 12 |

| Metformin (Control) | No Activity | 1 |

Table 2: Cellular Assay Data for Compound GC in Primary Hepatocytes

| Treatment | p-AMPK (Thr172) Fold Change | p-ACC (Ser79) Fold Change | Cellular AMP:ATP Ratio |

| Vehicle | 1.0 | 1.0 | 1.0 |

| Compound GC (Direct) | 8.5 | 10.2 | 1.1 |

| Compound GC (Indirect) | 7.9 | 9.5 | 5.3 |

| A-769662 (Direct Control) | 9.0 | 11.0 | 1.2 |

| Metformin (Indirect Control) | 8.2 | 9.8 | 5.8 |

Experimental Protocols

Detailed methodologies for the key experiments required to elucidate the AMPK activation mechanism of Compound GC are provided below.

3.1. In Vitro AMPK Kinase Assay

This assay directly measures the ability of a compound to activate purified AMPK enzyme.

-

Reagents: Recombinant human AMPK (α1/β1/γ1), Kinase Assay Buffer, ATP, and a fluorescently labeled substrate peptide (e.g., AMARA).

-

Procedure:

-

Prepare a reaction mixture containing the AMPK enzyme and the substrate peptide in the kinase assay buffer.

-

Add varying concentrations of Compound GC or control compounds (A-769662, Metformin) to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including fluorescence polarization or luminescence-based assays like ADP-Glo™.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value.

-

3.2. Western Blotting for Phospho-AMPK and Phospho-ACC

This cellular assay determines the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

-

Reagents: Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin) is also required.

-

Procedure:

-

Culture primary hepatocytes or another suitable cell line to 80% confluency.

-

Treat the cells with different concentrations of Compound GC or control compounds for 1 hour.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

3.3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.

-

Reagents: Cell lysis buffer, antibodies for Western blotting.

-

Procedure:

-

Treat intact cells with Compound GC or a vehicle control.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble AMPK in the supernatant by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of Compound GC indicates direct binding.

-

3.4. Measurement of Intracellular Adenine Nucleotide Ratios

This assay determines whether a compound affects the cellular energy status.

-

Procedure:

-

Treat cells with Compound GC or control compounds.

-

Extract the adenine nucleotides from the cells using a suitable method (e.g., perchloric acid extraction).

-

Analyze the levels of AMP and ATP in the extracts using high-performance liquid chromatography (HPLC) or a luminescence-based assay kit.

-

Calculate the AMP:ATP ratio and compare it to the vehicle-treated control. An increase in this ratio suggests an indirect mechanism of AMPK activation.

-

Visualization of Pathways and Workflows

4.1. Signaling Pathways

Caption: Direct vs. Indirect AMPK Activation Pathways.

4.2. Experimental Workflows

Caption: Key Experimental Workflows.

Conclusion

Distinguishing between direct and indirect mechanisms of AMPK activation is crucial for the development of novel therapeutics. The experimental framework outlined in this guide provides a robust approach to characterizing the mode of action of new chemical entities like Compound GC. By combining in vitro kinase assays, cellular phosphorylation analysis, direct binding assays such as CETSA, and metabolic profiling, researchers can gain a comprehensive understanding of how a compound engages and activates the AMPK signaling pathway. This knowledge is essential for optimizing lead compounds and predicting their physiological effects.

References

Methodological & Application

Application Notes and Protocols: AMPK Activator 6 (Compound GC) for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. As a master regulator of metabolism, AMPK activation can restore cellular energy balance, making it a promising therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. AMPK activator 6 (Compound GC) is a research compound that has been shown to activate the AMPK pathway and reduce lipid content in relevant in vitro models, such as HepG2 human hepatoma cells and 3T3-L1 murine adipocytes.[1][2][3][4][5] These cell lines are widely used to study hepatic steatosis and adipogenesis, respectively. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of Compound GC for their in vitro studies.

Data Presentation

The optimal concentration of Compound GC for in vitro studies is dependent on the cell type, treatment duration, and the specific biological endpoint being measured. The following tables provide an illustrative summary of expected quantitative data based on typical dose-response experiments. Note: The following data is hypothetical and intended for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental conditions.

Table 1: Illustrative Dose-Dependent Activation of AMPK in HepG2 Cells by Compound GC

| Compound GC Concentration (µM) | Treatment Duration (hours) | p-AMPKα (Thr172) / Total AMPKα (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 24 | 1.0 |

| 1 | 24 | 1.8 ± 0.2 |

| 5 | 24 | 3.5 ± 0.4 |

| 10 | 24 | 5.2 ± 0.6 |

| 25 | 24 | 5.5 ± 0.5 |

| 50 | 24 | 4.8 ± 0.7 (potential cytotoxicity) |

Table 2: Illustrative Dose-Dependent Inhibition of Lipid Accumulation in 3T3-L1 Adipocytes by Compound GC

| Compound GC Concentration (µM) | Treatment Duration (days) | Lipid Accumulation (% of Differentiated Control) |

| 0 (Vehicle) | 8 | 100 |

| 1 | 8 | 85 ± 7 |

| 5 | 8 | 62 ± 5 |

| 10 | 8 | 45 ± 6 |

| 25 | 8 | 38 ± 4 |

| 50 | 8 | 42 ± 5 (potential cytotoxicity) |

Table 3: Illustrative Cytotoxicity Profile of Compound GC in HepG2 and 3T3-L1 Cells

| Compound GC Concentration (µM) | Treatment Duration (hours) | HepG2 Cell Viability (% of Vehicle Control) | 3T3-L1 Cell Viability (% of Vehicle Control) |

| 0 (Vehicle) | 48 | 100 | 100 |

| 1 | 48 | 98 ± 3 | 99 ± 2 |

| 5 | 48 | 95 ± 4 | 97 ± 3 |

| 10 | 48 | 92 ± 5 | 94 ± 4 |

| 25 | 48 | 85 ± 6 | 88 ± 5 |

| 50 | 48 | 70 ± 8 | 75 ± 7 |

| 100 | 48 | 55 ± 9 | 60 ± 8 |

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway in Lipid Metabolism

Activation of AMPK by Compound GC initiates a signaling cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. In the context of lipid metabolism, activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, while promoting fatty acid oxidation.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is necessary to determine the optimal in vitro concentration of Compound GC. The following workflow outlines the key experimental stages.

Experimental Protocols

Cell Culture and Treatment

a. HepG2 Cell Culture:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

b. 3T3-L1 Preadipocyte Culture and Differentiation:

-

Growth Medium: DMEM supplemented with 10% Bovine Calf Serum (BCS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation Induction (Day 0): Two days post-confluency, change the growth medium to differentiation medium I (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).

-

Differentiation Medium Change (Day 2): Replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).

-

Maintenance (Day 4 onwards): Change the medium every two days with DMEM containing 10% FBS. Lipid droplets should be visible around day 4 and accumulate further by day 8.

c. Compound GC Treatment:

-

Prepare a stock solution of Compound GC in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treat cells for the desired duration as determined by preliminary time-course experiments.

Western Blotting for Phospho-AMPKα (Thr172)

-

Cell Lysis: After treatment with Compound GC, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize the phosphorylated AMPKα signal to the total AMPKα signal.

Oil Red O Staining for Lipid Accumulation

-

Fixation: After the differentiation and treatment period, wash the 3T3-L1 adipocytes with PBS. Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

-

Washing: Wash the fixed cells with water.

-

Preparation of Oil Red O Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol. Prepare a working solution by diluting three parts of the stock solution with two parts of distilled water and filtering it.

-

Staining: Incubate the fixed cells with the Oil Red O working solution for 30-60 minutes at room temperature.

-

Washing: Wash the cells with water until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets under a microscope and capture images.

-

Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance of the eluate at a wavelength of 510 nm using a microplate reader.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Compound GC for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound (Compound GC) is a valuable tool for in vitro research into metabolic diseases. The optimal concentration for its use is highly dependent on the experimental context. By following the workflow and protocols outlined in this document, researchers can systematically determine the most effective and non-toxic concentration range of Compound GC for their specific studies in cell lines such as HepG2 and 3T3-L1. This will enable the generation of reliable and reproducible data to further elucidate the therapeutic potential of AMPK activation.

References

Application Notes and Protocols: Analysis of AMPK Activation by Compound GC using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] It is activated in response to stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation and hypoxia.[4] Activation of AMPK requires the phosphorylation of threonine 172 (Thr172) on its catalytic α-subunit by upstream kinases, most notably LKB1.[1] Once activated, AMPK phosphorylates numerous downstream targets to stimulate catabolic pathways that produce ATP while inhibiting anabolic, ATP-consuming processes. Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases such as type II diabetes and obesity.

"Compound GC" is a novel therapeutic agent under investigation for its potential to modulate cellular metabolism. These application notes provide a detailed protocol for assessing the activation of AMPK in response to Compound GC treatment by utilizing Western blotting to detect the phosphorylation of AMPK at Thr172.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of different concentrations of Compound GC on AMPK phosphorylation in a relevant cell line. The data is presented as the ratio of phosphorylated AMPK (p-AMPK) to total AMPK, normalized to the vehicle control.

| Treatment Group | Concentration | Mean p-AMPK/Total AMPK Ratio (Normalized) | Standard Deviation | P-value vs. Vehicle |

| Vehicle Control | 0 µM | 1.00 | 0.12 | - |

| Compound GC | 1 µM | 1.85 | 0.21 | <0.05 |

| Compound GC | 5 µM | 3.20 | 0.35 | <0.01 |

| Compound GC | 10 µM | 4.50 | 0.42 | <0.001 |

Signaling Pathway